molecular formula C13H13ClN2O B13865084 (4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine

(4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine

Cat. No.: B13865084
M. Wt: 248.71 g/mol
InChI Key: CQEXYNIQWHVQCQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine is a chemical compound that features a combination of a chlorinated phenyl group and a methoxypyridinyl group linked by a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 6-methoxypyridin-3-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)-(5-methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.

    (4-Chlorophenyl)-(6-methylpyridin-3-yl)methanamine: Similar structure but with a methyl group at the 6-position of the pyridine ring.

Uniqueness

The presence of the methoxy group in (4-Chlorophenyl)-(6-methoxypyridin-3-yl)methanamine distinguishes it from its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

(4-chlorophenyl)-(6-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C13H13ClN2O/c1-17-12-7-4-10(8-16-12)13(15)9-2-5-11(14)6-3-9/h2-8,13H,15H2,1H3

InChI Key

CQEXYNIQWHVQCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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